molecular formula C8H5N3O B12872723 4-Aminobenzo[d]oxazole-2-carbonitrile

4-Aminobenzo[d]oxazole-2-carbonitrile

Cat. No.: B12872723
M. Wt: 159.14 g/mol
InChI Key: YYPBBKOHXFIHFN-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzoxazole core substituted with an amino group at position 4 and a cyano group at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

4-amino-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,10H2

InChI Key

YYPBBKOHXFIHFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C#N)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Aminobenzo[d]oxazole-2-carbonitrile can be achieved through various methods. One notable method involves the catalyst-free microwave-assisted procedure, which is highly efficient and environmentally friendly. This method uses 2-aminobenzoxazole as a starting material and involves the use of H2O-IPA as the reaction medium under microwave irradiation . This approach provides rapid access to functionalized benzo[d]oxazole derivatives under mild conditions.

Chemical Reactions Analysis

4-Aminobenzo[d]oxazole-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Aminobenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Aminobenzo[d]oxazole-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their function and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 4-Aminobenzo[d]oxazole-2-carbonitrile with structurally related compounds, highlighting their molecular features, synthesis methods, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Biological Activities References
This compound (Target) C₈H₅N₃O 175.16 (estimated) -NH₂ (C4), -CN (C2) Hypothesized antimicrobial/anticancer activity; enhanced H-bonding potential Inferred
4-Aminobenzo[d]thiazole-2-carbonitrile C₈H₅N₃S 175.21 -NH₂ (C4), -CN (C2), S atom Antimicrobial, anticancer (benzothiazole scaffold)
2-Fluorobenzo[d]oxazole-4-carbonitrile C₈H₃FN₂O 178.12 -F (C2), -CN (C4) Unique reactivity due to fluorine; potential enzyme inhibition
4-Ethoxybenzo[d]oxazole-2-carbonitrile C₁₀H₈N₂O₂ 200.18 -OEt (C4), -CN (C2) Enhanced lipophilicity; synthetic precursor for drug discovery
2-Aminobenzoxazole C₇H₆N₂O 134.13 -NH₂ (C2) Strong antimicrobial activity; simpler scaffold
Oxazole-4-carbonitrile C₄H₂N₂O 94.07 -CN (C4) High reactivity in nucleophilic additions; limited bioactivity
2-Methyloxazole-4-carbonitrile C₅H₄N₂O 108.10 -CH₃ (C2), -CN (C4) Intermediate in agrochemical synthesis; methyl group stabilizes ring

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